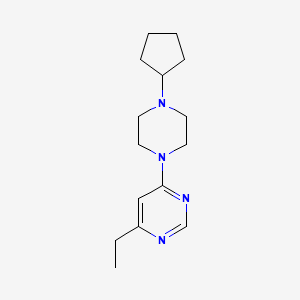![molecular formula C12H19NO B6427093 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2327070-55-1](/img/structure/B6427093.png)
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, also known as 2-CPCPE, is a cyclopropyl-substituted cyclopentyl ketone. It is a member of the cyclopentyl ketone family and is a highly versatile compound with a wide range of potential applications in scientific research. This compound has been found to have a number of unique properties, including the ability to act as a molecular switch, as well as its ability to interact with other molecules in a variety of ways.
科学的研究の応用
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a wide range of potential scientific research applications. It has been used in the study of molecular switches, as well as in the study of catalysis and enzyme inhibition. It has also been used in the study of drug delivery systems, as well as in the study of organic synthesis. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has been used in the study of photochemistry, as well as in the study of photophysics.
作用機序
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is able to interact with other molecules in a variety of ways. It has been found to interact with DNA, proteins, and other molecules in a number of ways, including binding, inhibition, and activation. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is able to act as a molecular switch, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a number of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has been found to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one in laboratory experiments is its low cost and availability. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is highly soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is relatively unstable and has a relatively short shelf life, which can limit its use in some laboratory experiments.
将来の方向性
The potential applications of 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one are vast and varied. In the future, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new drugs, as well as in the development of new medical treatments. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new materials, such as polymers and nanomaterials. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new catalysts and enzyme inhibitors. Finally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new photochemical and photophysical systems.
合成法
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a cyclopropyl ketone, while the Wittig reaction involves the reaction of a phosphonium salt with a cyclopropyl ketone. The Grignard reaction is generally considered to be the preferred method for the synthesis of 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one due to its simplicity and cost-effectiveness.
特性
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12(6-9-4-5-9)13-7-10-2-1-3-11(10)8-13/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGJOHSCRWYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)
![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)


